BenchChemオンラインストアへようこそ!

2-Bromo-6-chloroquinoxaline

Organic Synthesis Medicinal Chemistry Cross-Coupling

2-Bromo-6-chloroquinoxaline (CAS 1240616-87-8) is a dihalogenated quinoxaline building block with the molecular formula C8H4BrClN2 and a molecular weight of 243.49 g/mol. It is characterized by a bromine atom at the 2-position and a chlorine atom at the 6-position on the bicyclic quinoxaline core.

Molecular Formula C8H4BrClN2
Molecular Weight 243.49 g/mol
CAS No. 1240616-87-8
Cat. No. B3186445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-chloroquinoxaline
CAS1240616-87-8
Molecular FormulaC8H4BrClN2
Molecular Weight243.49 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN=C2C=C1Cl)Br
InChIInChI=1S/C8H4BrClN2/c9-8-4-11-7-3-5(10)1-2-6(7)12-8/h1-4H
InChIKeyJYMWBDOULRMXOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-chloroquinoxaline (CAS 1240616-87-8) for Precision Synthesis: A Regioisomerically Pure Quinoxaline Scaffold


2-Bromo-6-chloroquinoxaline (CAS 1240616-87-8) is a dihalogenated quinoxaline building block with the molecular formula C8H4BrClN2 and a molecular weight of 243.49 g/mol. It is characterized by a bromine atom at the 2-position and a chlorine atom at the 6-position on the bicyclic quinoxaline core . This specific "meta-halogenation" pattern creates a unique electronic environment, making it a versatile intermediate for sequential, chemoselective palladium-catalyzed cross-coupling reactions. Its primary utility is as a key synthetic fragment in the discovery and development of pharmaceutical agents, particularly as a scaffold for constructing diverse compound libraries targeting metalloenzymes and kinases [1].

Avoiding Synthetic Pitfalls: The Critical Regioisomeric Identity of 2-Bromo-6-chloroquinoxaline


Generic substitution with its regioisomer, 6-Bromo-2-chloroquinoxaline (CAS 55687-02-0), or other dihalogenated quinoxalines is not chemically equivalent and will lead to different reaction outcomes. The position of the halogen atoms dictates the chemoselectivity in sequential cross-coupling reactions; the C2 position is inherently more reactive towards oxidative addition than C6. The 2-bromo-6-chloro pattern is specifically designed for a reaction sequence where the bromide at the 2-position reacts first, enabling the subsequent introduction of a second, different substituent at the 6-position via the chlorine atom, a synthetic route that is impossible or inefficient with the reverse halogen pattern . This precise regiochemistry is also critical for generating the correct molecular topology for biological target engagement, as demonstrated in patent literature for metalloenzyme inhibitors where the 2-substituted quinoxaline core is a key pharmacophoric element [1].

Quantitative Differentiation: How 2-Bromo-6-chloroquinoxaline Objectively Outperforms Analogs


Regioisomeric Differentiation: 2-Bromo-6-chloroquinoxaline vs. 6-Bromo-2-chloroquinoxaline

The key differentiator is regioisomeric purity. 2-Bromo-6-chloroquinoxaline (CAS 1240616-87-8) possesses a bromine at C2 and chlorine at C6. Its closest analog, 6-Bromo-2-chloroquinoxaline (CAS 55687-02-0), has the reverse substitution pattern. The inherent higher reactivity of the C2 position allows for a chemoselective, sequential functionalization strategy that cannot be replicated with the reverse regioisomer . Using the wrong regioisomer will produce a structurally different final product with the substituents swapped, which is a critical failure point in structure-activity relationship (SAR) studies where the spatial orientation of functional groups is paramount [1].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Validated Utility in Metalloenzyme Inhibitor Drug Discovery: Patent-Backed Scaffold

The 2-bromo-6-chloroquinoxaline scaffold is explicitly claimed as a key intermediate in a Viamet Pharmaceuticals patent for synthesizing therapeutic metalloenzyme inhibitors [1]. The patent demonstrates the structure's proven value in a real-world drug discovery context, moving it beyond a theoretical synthetic exercise to a core fragment for generating pharmacologically active molecules. While the patent does not directly compare our compound to others, it validates the critical role of the 2,6-dihalogenated quinoxaline motif for biological activity, providing a strong basis for its selection over non-halogenated or differently substituted analogs that lack this validated bioactivity .

Medicinal Chemistry Drug Discovery Metalloenzyme Inhibition

Enhanced Anticancer Activity Prediction via Bromo-Substitution: A Class-Level Advantage

A 2024 study in RSC Advances on quinoxaline derivatives against non-small-cell lung cancer (A549 cells) demonstrated a class-level SAR trend: the introduction of bromo groups instead of nitro groups into the quinoxaline skeleton provided better inhibition of cancer cells [1]. Compound 4m (IC50 = 9.32 ± 1.56 μM) showed potent activity comparable to the clinical drug 5-fluorouracil (IC50 = 4.89 ± 0.20 μM). While this study did not test 6-chloro-2-bromoquinoxaline, it provides strong, evidence-based support for the design strategy of the scaffold, suggesting that a bromo-substituted quinoxaline derivative is a promising starting point for anticancer drug design over nitro-substituted analogs [2].

Anticancer Research Biological Activity Quinoxaline SAR

High Purity for Reproducible Chemistry: ≥98% Batch Consistency

The compound is commercially available with a certified purity of NLT 98% . This high level of purity is critical for sensitive chemical transformations, particularly metal-catalyzed cross-coupling reactions, where even minor impurities can poison catalysts, reduce reaction yields, or lead to the formation of difficult-to-remove byproducts. This specification ensures that research outcomes are not compromised by variable reagent quality, a common risk with lower purity standards .

Chemical Synthesis Procurement Specification Quality Control

Synthesis Yield Benchmark: A Quantitative Baseline for Scale-Up

A documented synthesis route for 2-bromo-6-chloroquinoxaline proceeds from 6-chloro-2-hydroxyquinoxaline and phosphorus tribromide, yielding the product at approximately 42% [1]. This yield serves as a critical quantitative baseline for route scouting and process development. Any new synthetic approach or alternative building block can be directly compared against this 42% benchmark to assess improvements in efficiency and cost-effectiveness. Using a comparator like 6-bromo-2-chloroquinoxaline, which is synthesized via a different route, makes yield comparisons invalid for process optimization .

Process Chemistry Synthetic Methodology Scale-up Preparation

Key Application Scenarios: Where 2-Bromo-6-chloroquinoxaline Delivers Strategic Value


Kinase and Metalloenzyme Drug Discovery Programs

The compound's documented use in patent US2012/329802 A1 makes it a directly relevant core scaffold for structure-based drug design programs targeting metalloenzymes. Its 2,6-dihalogenation pattern enables the efficient construction of focused compound libraries via sequential Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing medicinal chemists to rapidly explore the chemical space around the quinoxaline pharmacophore with high synthetic reliability [1].

Diversity-Oriented Synthesis (DOS) for Biological Screening

The chemoselectivity offered by the Br at C2 and Cl at C6 is ideal for generating molecular diversity. The first coupling can be performed chemoselectively at the bromide position, introducing a first set of diverse building blocks, followed by a second divergent step at the chloride position, rapidly assembling a library of unique, non-symmetrically substituted quinoxaline analogs for phenotypic or targeted screening against diseases such as cancer [1].

Process Chemistry and Benchmarking for Advanced Intermediate Synthesis

With a defined published synthesis yield of 42%, this compound serves as a quantifiable benchmark for process chemists. When developing scalable routes to drug candidates containing this fragment, research and development teams can use this yield as a baseline to measure improvements in catalysis, alternative synthetic methodologies, or continuous flow approaches. Its procurement in high purity (≥98%) ensures that process development studies start from a consistent, well-characterized material .

Quote Request

Request a Quote for 2-Bromo-6-chloroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.